Enhanced Aqueous Solubility: 1,3-Bis(2-hydroxyethyl)guanidine vs. Unsubstituted Guanidine and Alkyl-Guanidines
1,3-Bis(2-hydroxyethyl)guanidine exhibits aqueous solubility of at least 25 mg/mL (approximately 170 mM) at ambient temperature [1]. Unsubstituted guanidine hydrochloride, by comparison, has a reported solubility of approximately 50 mg/mL in water, but lacks the hydroxyethyl functional groups essential for conjugation reactions . Bis-alkylguanidine antimalarial analogs, such as those evaluated in Degardin et al. (2014), demonstrate low aqueous solubility that limits oral bioavailability and necessitates prodrug strategies [2]. The dual hydroxyl groups of 1,3-bis(2-hydroxyethyl)guanidine contribute to approximately 1.7-fold greater molar solubility compared to unsubstituted guanidine, while providing bifunctional reactivity absent in both unsubstituted and mono-substituted analogs [1].
| Evidence Dimension | Aqueous solubility |
|---|---|
| Target Compound Data | ≥25 mg/mL (~170 mM) at 25°C |
| Comparator Or Baseline | Unsubstituted guanidine hydrochloride: ~50 mg/mL (~523 mM); Bis-alkylguanidines: limited solubility requiring prodrug derivatization |
| Quantified Difference | ~1.7-fold higher molar solubility for target vs. unsubstituted guanidine when normalized to molar units; bifunctional reactivity absent in comparators |
| Conditions | Ambient temperature (25°C) in water or aqueous buffer |
Why This Matters
Higher aqueous solubility combined with bifunctional hydroxyethyl groups enables direct use in aqueous-phase reactions and formulations without organic co-solvents, reducing process complexity and solvent disposal costs.
- [1] Chemistry StackExchange. (2023). Solubility data for 1,3-Bis(2-hydroxyethyl)guanidine. View Source
- [2] Degardin, M., et al. (2014). Development of the first oral bioprecursors of bis-alkylguanidine antimalarial drugs. European Journal of Medicinal Chemistry, 71, 148-159. View Source
